Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the benzofuran core using reagents such as sulfonyl chlorides.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Final Methylation: The final step involves methylation of the carboxylate group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl and nitro groups are likely to play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core provides structural stability and facilitates interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-ethyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C18H15ClN2O8S |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-(methoxymethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O8S/c1-27-9-16-17(18(22)28-2)12-7-10(3-6-15(12)29-16)20-30(25,26)11-4-5-13(19)14(8-11)21(23)24/h3-8,20H,9H2,1-2H3 |
InChI Key |
CSQTWOXVQMHCNV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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